3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused to a phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent steps may include cyclization reactions and oxidation processes to introduce the phthalazine ring[_{{{CITATION{{{_2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1, 3 ... - Springer.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1, 3 ... - Springer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial properties, showing potential as an agent against various pathogens. Additionally, its derivatives have been explored for their anticancer activities[_{{{CITATION{{{_2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1, 3 ... - Springer.
Medicine: In the medical field, this compound and its derivatives have shown promise in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.
Phthalazine derivatives: Compounds containing the phthalazine ring are also studied for their medicinal properties.
Uniqueness: What sets 3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid apart is its unique combination of the benzimidazole and phthalazine rings, which provides a distinct chemical and biological profile compared to other similar compounds.
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Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-oxophthalazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c21-14-10-6-2-1-5-9(10)13(15(22)23)19-20(14)16-17-11-7-3-4-8-12(11)18-16/h1-8H,(H,17,18)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIVTVLEKHQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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